Ceritinib

ALK Inhibition Kinase Assay Potency

Ceritinib (LDK378) is a highly selective, ATP-competitive second-generation ALK inhibitor (IC50 0.2 nM) essential for crizotinib-resistant NSCLC research. It uniquely retains potent activity against the L1196M gatekeeper mutation (IC50 5.4 nM vs. crizotinib 274 nM), making it the definitive tool compound for modeling acquired ALK TKI resistance. With 40-fold selectivity over IGF-1R and 35-fold over InsR, it serves as a critical positive control in kinase profiling panels. The documented ABCB1/ABCG2 efflux transporter restriction (>38-fold brain exposure increase in knockout models) positions Ceritinib as an invaluable probe substrate for blood-brain barrier transporter studies. Procure high-purity Ceritinib to drive robust, clinically relevant translational oncology programs.

Molecular Formula C28H36ClN5O3S
Molecular Weight 558.1 g/mol
CAS No. 1032900-25-6
Cat. No. B560025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeritinib
CAS1032900-25-6
Synonyms5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Molecular FormulaC28H36ClN5O3S
Molecular Weight558.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
InChIKeyVERWOWGGCGHDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ceritinib 1032900-25-6 ALK Inhibitor Scientific Procurement Guide


Ceritinib (LDK378, CAS 1032900-25-6) is an orally bioavailable, ATP-competitive, second-generation tyrosine kinase inhibitor that selectively targets anaplastic lymphoma kinase (ALK), with an IC50 of 0.2 nM . It is a member of the aminopyrimidine class and is structurally defined as 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine [1]. Ceritinib is approved for the treatment of adults with ALK-positive metastatic non-small cell lung cancer (NSCLC) following disease progression on or intolerance to crizotinib, the first-generation ALK inhibitor [2].

Why Ceritinib 1032900-25-6 Cannot Be Interchanged with Other ALK Inhibitors


ALK-positive NSCLC represents a molecularly heterogeneous disease where specific resistance mutations to first-generation crizotinib emerge, and the distinct biochemical and pharmacokinetic profiles of second- and third-generation ALK inhibitors dictate their unique clinical utilities [1]. The substitution of ceritinib with another ALK inhibitor without considering differential potency against specific resistance mutations (e.g., L1196M vs. G1202R), CNS penetration capacity, or distinct safety profiles can lead to therapeutic failure. The following quantitative evidence demonstrates why ceritinib occupies a specific, non-interchangeable position within the ALK inhibitor armamentarium [2].

Ceritinib 1032900-25-6 Quantitative Comparative Evidence for Scientific Selection


Ceritinib Wild-Type ALK Inhibition Potency Compared to Crizotinib

Ceritinib demonstrates a 12.8-fold higher potency for wild-type ALK than crizotinib, with an IC50 of 3.9 nM compared to 50 nM for crizotinib, in an EML4-ALK-transfected cell proliferation assay [1]. In a separate panel, ceritinib's IC50 was 37 nM for wild-type EML4-ALK Ba/F3 cells, while crizotinib required 90 nM [2].

ALK Inhibition Kinase Assay Potency

Ceritinib Activity Against Key Crizotinib-Resistant ALK Mutation L1196M

Ceritinib maintains potent activity against the L1196M 'gatekeeper' mutation, a common cause of crizotinib resistance. Ceritinib's IC50 against L1196M is 5.4 nM, representing a 50.7-fold improvement over crizotinib's IC50 of 274 nM [1]. In another dataset, ceritinib's IC50 against L1196M was 1798 nM, which is still superior to crizotinib (2140 nM) and alectinib (>3000 nM) [2].

Drug Resistance L1196M Mutation Gatekeeper Mutation

Ceritinib Clinical Efficacy in Crizotinib-Refractory NSCLC: ASCEND-1 and ASCEND-5 Trials

In the phase 1 ASCEND-1 trial, ceritinib achieved an overall response rate (ORR) of 56% (95% CI 49-64) in 163 ALK inhibitor-pretreated patients who had progressed on crizotinib [1]. In the phase 3 ASCEND-5 trial, ceritinib demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to chemotherapy: 5.4 months (95% CI 4.1-6.9) for ceritinib versus 1.6 months (1.4-2.8) for chemotherapy (hazard ratio 0.49; p<0.0001) [2]. In crizotinib-naive patients, ceritinib achieved a 72% ORR (95% CI 61-82) [1].

Clinical Efficacy NSCLC Crizotinib-Resistant

Ceritinib CNS Activity and Brain Penetration Limitations Compared to Alectinib and Brigatinib

Ceritinib demonstrates CNS activity with a CNS control rate of 35% in patients with brain metastases who had progressed on crizotinib, which is lower than alectinib (83%) and brigatinib (73%) [1]. Preclinically, ceritinib's brain accumulation is restricted by P-glycoprotein (ABCB1) and BCRP (ABCG2) efflux transporters, with brain concentrations increasing >38-fold in Abcb1a/1b knockout mice and >90-fold in combined Abcb1a/1b;Abcg2 knockout mice, indicating active efflux limits its CNS exposure [2]. The brain-to-blood exposure ratio (AUCinf) is approximately 15% in rats [3].

CNS Metastases Brain Penetration P-glycoprotein

Ceritinib Selectivity Profile Against IGF-1R and InsR Compared to Other ALK Inhibitors

Ceritinib exhibits moderate selectivity for ALK over the related receptor tyrosine kinases IGF-1R and InsR, with IC50 values of 8 nM and 7 nM, respectively, corresponding to 40-fold and 35-fold selectivity over its ALK IC50 of 0.2 nM [1]. This selectivity profile is distinct from other ALK inhibitors and may contribute to its specific adverse event profile, including hyperglycemia.

Kinase Selectivity IGF-1R Insulin Receptor

Ceritinib In Vivo Efficacy in Rat Xenograft Models

In RNU nude rats bearing Karpas299 (NPM-ALK) and H2228 (EML4-ALK) tumor xenografts, ceritinib administered orally at 50 mg/kg induced dose-dependent tumor regression without significant body weight loss . While quantitative comparative tumor growth inhibition data for other ALK inhibitors in the same model are not available from this source, the demonstration of robust in vivo efficacy supports the translational relevance of its in vitro potency.

Xenograft Tumor Regression In Vivo

Optimal Scientific and Industrial Applications for Ceritinib 1032900-25-6


Preclinical Research on Crizotinib-Resistant ALK-Positive NSCLC Models

Ceritinib is ideally suited for in vitro and in vivo studies modeling crizotinib-resistant ALK-positive NSCLC, particularly those harboring the L1196M gatekeeper mutation. As demonstrated in Section 3, ceritinib retains potent activity against L1196M (IC50 5.4 nM) compared to crizotinib (274 nM), making it a critical tool compound for investigating mechanisms of acquired resistance and for screening next-generation inhibitors [1].

Biochemical Assays for ALK Kinase Inhibition and Selectivity Profiling

Given its well-characterized potency (ALK IC50 = 0.2 nM) and moderate selectivity profile (40-fold over IGF-1R, 35-fold over InsR), ceritinib serves as a valuable reference compound in kinase inhibition panels. It can be used as a positive control in ALK biochemical assays and as a tool to study the downstream signaling effects of ALK inhibition versus off-target IGF-1R/InsR modulation in cellular contexts [2].

Pharmacokinetic and Blood-Brain Barrier Transporter Studies

The documented restriction of ceritinib brain penetration by ABCB1 and ABCG2 efflux transporters (>38-fold increase in brain concentration in knockout mice) makes it an excellent probe substrate for investigating P-glycoprotein and BCRP function at the blood-brain barrier. Researchers studying CNS drug delivery or transporter-mediated drug resistance can utilize ceritinib to model the impact of these efflux pumps on brain exposure [3].

Second-Line ALK-Positive NSCLC Clinical Research and Drug Development Benchmarking

In clinical research settings, ceritinib's established efficacy in the post-crizotinib setting (56% ORR, 5.4-month mPFS) provides a benchmark for evaluating novel ALK inhibitors or combination therapies targeting crizotinib-resistant disease. Its defined clinical activity profile is essential for designing comparative studies and for understanding the evolving treatment landscape in ALK-rearranged lung cancer [4].

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